Tert-butyl 2-hydrazinylpyridine-4-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 2-hydrazinylpyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c1-10(2,3)15-9(14)7-4-5-12-8(6-7)13-11/h4-6H,11H2,1-3H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUVUGWJGZHCLHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=NC=C1)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Hydrazinolysis of Chlorinated Precursors
The most widely reported method involves reacting tert-butyl 6-chloropyridine-3-carboxylate with excess hydrazine hydrate in ethanol under reflux.
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Reagents :
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Tert-butyl 6-chloropyridine-3-carboxylate (1.0 equiv)
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Hydrazine hydrate (10.0 equiv)
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Ethanol (solvent)
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Conditions :
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Temperature: 100°C
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Duration: 2 hours
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Workup: Concentration, trituration with petroleum ether
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Outcomes :
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Yield : 78%
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Purity : >99% (HPLC)
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Characterization :
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LC-MS: m/z = 210 [M+H]⁺
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¹H NMR (DMSO-d₆): δ 8.49 (d, 1H), 8.30 (s, 1H), 7.82 (dd, 1H), 6.70 (d, 1H), 4.35 (s, 2H), 1.50 (s, 9H)
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Mechanistic Insight :
The reaction proceeds via SNAr (nucleophilic aromatic substitution), where hydrazine attacks the electron-deficient C-2 position of the chloropyridine ring. The tert-butyl ester at C-4 remains stable under these conditions.
Solvent and Catalyst Optimization
A patent by CN106588758B highlights improved yields (95%) using N,N-dimethylpropanolamine as both solvent and acid scavenger. Key modifications:
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Catalyst : Pd/C or Pt/C for precursor synthesis (2,3-dichloropyridine → 3-chloro-2-hydrazinopyridine).
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Reaction Safety : Low-temperature reflux under nitrogen.
Transition-Metal-Catalyzed Cross-Coupling
Nickel/Photoredox Dual Catalysis
A continuous-flow method (from) enables arylhydrazine synthesis via C–N bond formation. Adapted for pyridine systems:
Procedure :
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Reagents :
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Halogenated tert-butyl pyridine carboxylate (e.g., 4-bromo derivative)
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tert-Butyl carbazate (2.0 equiv)
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NiBr₂·3H₂O (7.5 mol%)
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[Ir(dtbbpy)(ppy)₂]PF₆ (photoredox catalyst)
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Conditions :
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Solvent: DMSO
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Residence time: 10 minutes
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Light: 390–395 nm LEDs
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Outcomes :
Advantages :
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Rapid reaction times.
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Scalable for industrial applications.
Multi-Step Functionalization of Pyridine Intermediates
Esterification Followed by Hydrazine Incorporation
A two-step approach derived from isoniazid synthesis (from):
Step 1: Esterification of Isonicotinic Acid
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Reagents : Isonicotinic acid, tert-butanol, oxalyl chloride.
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Conditions : Dichloromethane, 15–40°C, 4 hours.
Step 2: Hydrazine Substitution
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Reagents : Hydrazine hydrate (1.4–3.0 equiv).
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Conditions : Water, 60–100°C, 0.5–8 hours.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Direct Hydrazinolysis | 78–95 | >99 | Simple, scalable | Excess hydrazine handling required |
| Ni/Photoredox | 86 | 99.99 | Fast, continuous flow | Requires specialized equipment |
| Multi-Step | 81.6 | 99.99 | High-purity intermediates | Longer reaction times |
Critical Considerations
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-hydrazinylpyridine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The compound can undergo substitution reactions where the hydrazinyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various hydrazine derivatives, oxides, and substituted pyridine compounds .
Scientific Research Applications
Pharmaceutical Applications
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Synthesis of Drug Intermediates :
- Tert-butyl 2-hydrazinylpyridine-4-carboxylate serves as an important intermediate in the synthesis of various pharmaceuticals, particularly those targeting cancer and other diseases. Its unique structure allows it to participate in complex reactions that lead to the formation of bioactive compounds.
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Anti-Cancer Research :
- Research indicates that hydrazine derivatives, including this compound, exhibit potential anti-cancer properties. These compounds can interfere with cellular processes associated with tumor growth and proliferation. Studies have shown that modifications to the hydrazine or pyridine rings can enhance their biological activity against cancer cells .
- Histone Demethylase Inhibition :
Biological Activities
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Antimicrobial Properties :
- Some studies suggest that hydrazine derivatives possess antimicrobial activities. The structural characteristics of this compound may contribute to its efficacy against various bacterial strains, making it a candidate for further exploration in antimicrobial drug development.
- Anti-inflammatory Effects :
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of tert-butyl 2-hydrazinylpyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and interact with macromolecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the nature of the compound’s interaction with other molecules .
Comparison with Similar Compounds
Research Findings and Limitations
- Synthetic Challenges: Hydrazine-containing compounds often require protection from oxidation, as noted in safety protocols for tert-butyl derivatives .
- Data Gaps : Detailed toxicological or ecological data for this compound are unavailable, necessitating caution in handling (e.g., using PPE and ventilation) .
Biological Activity
Tert-butyl 2-hydrazinylpyridine-4-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a hydrazine functional group attached to a pyridine ring, which is known for its diverse biological activities. The molecular formula is , and it exhibits properties that may contribute to its pharmacological effects.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds with hydrazine groups often act as enzyme inhibitors. Studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, contributing to its therapeutic effects against various diseases.
- Antioxidant Properties : The presence of the hydrazine moiety may confer antioxidant capabilities, allowing the compound to scavenge free radicals and reduce oxidative stress in biological systems, potentially protecting against cellular damage.
- Interaction with DNA : Research indicates that similar compounds can interact with DNA, leading to the induction of apoptosis in cancer cells. This interaction may be mediated through electrostatic and hydrogen bonding interactions.
Anticancer Activity
Several studies have explored the anticancer potential of this compound:
- In Vitro Studies : The compound has shown promising results in inhibiting the growth of various cancer cell lines. For instance, an MTT assay demonstrated significant cytotoxic effects against MCF-7 breast cancer cells, indicating its potential as an anticancer agent .
- Mechanistic Insights : Molecular docking studies suggest that the compound can form stable complexes with target proteins involved in cell proliferation and survival pathways, enhancing its anticancer efficacy .
Antimicrobial Activity
This compound has also been investigated for its antimicrobial properties:
- Bacterial Inhibition : Preliminary screening against common pathogens like Escherichia coli and Staphylococcus aureus revealed that the compound exhibits antibacterial activity, possibly through disruption of bacterial cell wall synthesis .
Case Studies
- Study on Anticancer Efficacy :
- Antimicrobial Testing :
Data Summary
Q & A
Q. What are the standard synthetic protocols for tert-butyl 2-hydrazinylpyridine-4-carboxylate, and how are purity and yield optimized?
The compound is typically synthesized via nucleophilic substitution or hydrazine-mediated coupling reactions. Key steps include protecting the hydrazine group with a tert-butyloxycarbonyl (Boc) moiety and optimizing reaction conditions (e.g., solvent polarity, temperature, and stoichiometry). For purity, column chromatography or recrystallization in polar aprotic solvents (e.g., ethyl acetate/hexane mixtures) is recommended. Yield optimization often involves controlling reaction time and catalytic additives (e.g., DMAP) .
Example Parameters for Optimization
| Parameter | Typical Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 0–25°C | Lower temps reduce side reactions |
| Solvent | DCM, THF, DMF | Polar aprotic solvents improve solubility |
| Reaction Time | 12–24 hrs | Longer times enhance completion |
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- NMR : H and C NMR confirm the hydrazine and tert-butyl groups. The pyridine ring protons appear as distinct deshielded signals (~δ 8.0–8.5 ppm).
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 238.15).
- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve hydrogen-bonding networks and confirm stereochemistry .
Q. How should researchers handle stability and storage of this compound?
Store in airtight containers under inert gas (N or Ar) at –20°C to prevent hydrolysis of the Boc group. Avoid prolonged exposure to moisture or acidic/basic conditions. Stability tests (TGA/DSC) under varying humidity and temperature can identify degradation thresholds .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) resolve contradictions in experimental data for this compound?
Density Functional Theory (DFT) calculates optimized geometries and electronic properties (e.g., HOMO-LUMO gaps), which explain discrepancies between observed and predicted reactivity. For example, DFT can model hydrogen-bonding interactions in crystals, reconciling XRD data with NMR chemical shifts .
Q. What strategies mitigate side reactions during functionalization of the hydrazine group?
Q. How do substituents on the pyridine ring influence biological activity, and how can this be systematically studied?
Replace the pyridine ring with analogs (e.g., fluorobenzoyl or iodobenzoyl derivatives) and compare bioactivity via assays like:
- Binding Affinity : Surface Plasmon Resonance (SPR) or ITC.
- Cellular Uptake : Fluorescence tagging and confocal microscopy. Substituents with electron-withdrawing groups (e.g., –F) enhance interactions with target proteins, as seen in structurally similar compounds .
Example Substituent Effects
| Substituent | Biological Activity (IC) | Solubility (logP) |
|---|---|---|
| –H (parent) | 10 µM | 2.1 |
| –F | 2 µM | 1.8 |
| –I | 15 µM | 2.5 |
Q. What experimental and computational approaches validate hydrogen-bonding patterns in crystalline forms?
Q. How can researchers address discrepancies in reaction yields between small-scale and bulk synthesis?
Scale-up challenges include heat dissipation and mixing efficiency. Use:
- Flow Chemistry : Improves temperature control and reduces byproducts.
- DoE (Design of Experiments) : Multivariate analysis identifies critical parameters (e.g., stirring rate, solvent volume) for reproducibility .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
